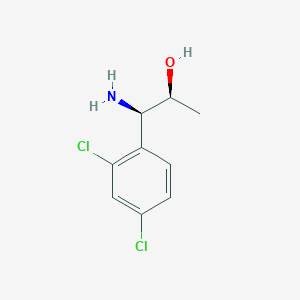
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is a chiral amine compound with a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 5-fluoro-2-methylphenyl starting material.
Chiral Amine Formation: The chiral amine is formed through a series of reactions, including reduction and amination.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction of intermediates.
Chiral Resolution: Employing chiral resolution techniques to obtain the desired enantiomer.
Purification: Utilizing crystallization and recrystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activity and interactions with biological targets.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride: The enantiomer of the compound with different biological activity.
1-(5-Fluoro-2-methylphenyl)propan-1-amine: The non-chiral version of the compound.
1-(5-Fluoro-2-methylphenyl)ethan-1-amine: A structurally similar compound with a different alkyl chain length.
Uniqueness
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C10H15ClFN |
|---|---|
Molecular Weight |
203.68 g/mol |
IUPAC Name |
(1S)-1-(5-fluoro-2-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
BTLLEECEZCPIST-PPHPATTJSA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC(=C1)F)C)N.Cl |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13045822.png)
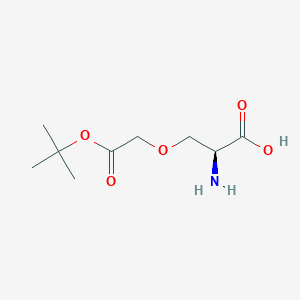
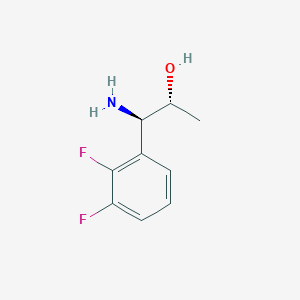
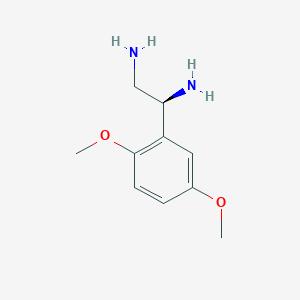
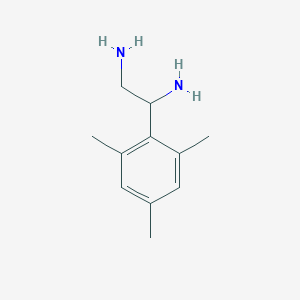

![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045862.png)
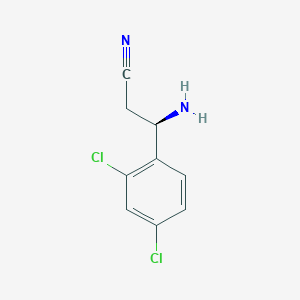
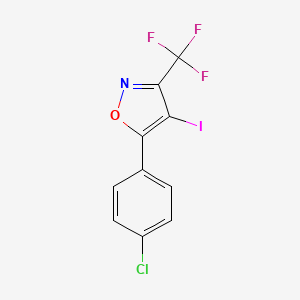

![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy](/img/structure/B13045884.png)
